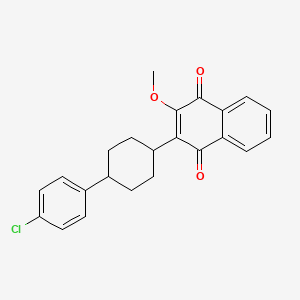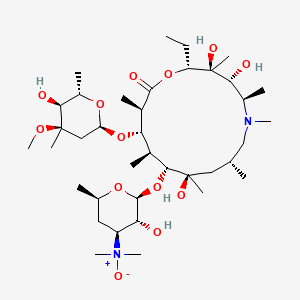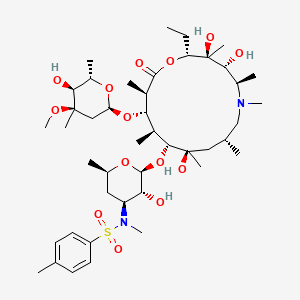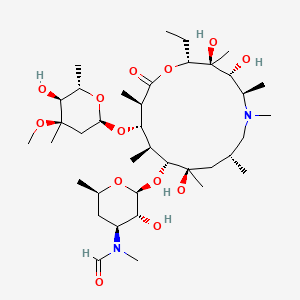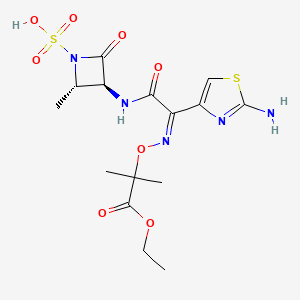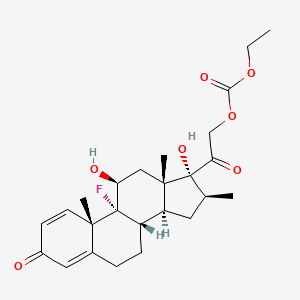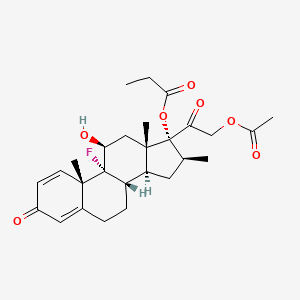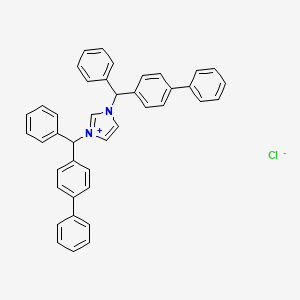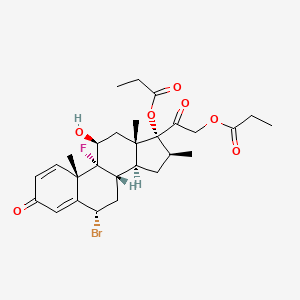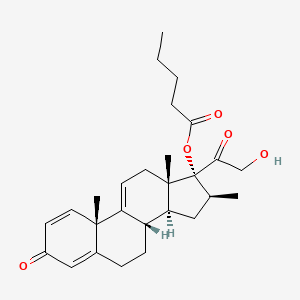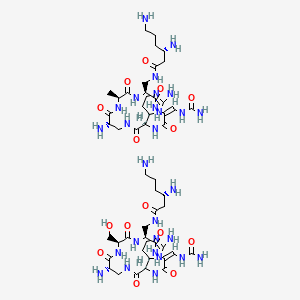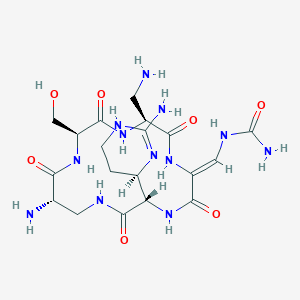
Cefprozil Impurity C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefprozil Impurity C is a chemical compound that is used in scientific research for its various applications. It is a byproduct of the synthesis of Cefprozil, a commonly used antibiotic. This impurity has been found to have unique properties that make it useful for various scientific studies.
Aplicaciones Científicas De Investigación
1. Impurity Profiling and Characterization
The importance of determining related substances in Cefprozil, including Cefprozil Impurity C, is highlighted by research focused on the development of accurate methods for this purpose. For instance, Guo-cheng (2009) established a high-performance liquid chromatography (HPLC) method for detecting related substances in Cefprozil. This method offers a simple and accurate approach for impurity determination.
2. Advanced Analytical Techniques
Advanced analytical techniques such as capillary electrophoresis (CE) are widely used for impurity profiling in drugs like Cefprozil. Shah et al. (2021) discuss the use of various CE techniques for drug impurity profiling, highlighting their effectiveness in separating and characterizing drug-related impurities.
3. Stability and Degradation Studies
Stability studies of Cefprozil under various conditions are crucial for understanding its degradation and the formation of impurities such as Cefprozil Impurity C. Jadhav et al. (2013) developed a UV spectrophotometric method for studying the stress degradation behavior of Cefprozil, which is essential for ensuring the drug's stability and efficacy.
4. Impurity Isolation and Structural Analysis
The isolation and structural analysis of unknown degradation products, including impurities of Cefprozil, are vital for understanding the drug's stability profile. Gawande & Bothara (2014) focused on isolating and characterizing unknown degradation products of Cefprozil monohydrate using high-performance thin-layer chromatography (HPTLC), providing insights into the drug's stability under various conditions.
5. Biosynthesis and Crystallization Analysis
Research also extends to the biosynthesis of Cefprozil and its crystallization analysis. Pan et al. (2018) studied the biosynthesis of Cefprozil in an aqueous two-phase system and analyzed its crystallization, contributing to the understanding of the drug's production and purity.
6. Pharmacodynamic Assessment
Understanding the pharmacodynamics of Cefprozil, including its interaction with impurities, is critical for its effective use. Nicolau et al. (2000) conducted a pharmacodynamic assessment of Cefprozil against Streptococcus pneumoniae, which helps in determining the drug's efficacy and safety profile.
Safety And Hazards
Direcciones Futuras
The method for impurities quantification of cefprozil monohydrate according to Ph. Eur. monograph was successfully implemented on a Thermo ScientificTM Hypersil GOLDTM aQ column . The method is suitable for drug substance impurity analysis, without any adjustment . The Thermo ScientificTM VanquishTM Core HPLC system provides excellent repeatability for retention time and peak area, as well as peak symmetry .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cefprozil Impurity C involves the conversion of 7-aminocephalosporanic acid to the desired impurity compound through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 7-aminocephalosporanic acid is reacted with acetic anhydride and pyridine in methanol to form 7-acetoxymethylcephalosporanic acid.", "Step 2: The resulting product from step 1 is treated with hydrochloric acid to remove the acetyl group, forming 7-carboxycephalosporanic acid.", "Step 3: 7-carboxycephalosporanic acid is then reacted with sodium hydroxide to form the sodium salt of 7-carboxycephalosporanic acid.", "Step 4: The sodium salt of 7-carboxycephalosporanic acid is then treated with acetic anhydride and pyridine in methanol to form Cefprozil Impurity C." ] } | |
Número CAS |
147103-93-3 |
Nombre del producto |
Cefprozil Impurity C |
Fórmula molecular |
C11H11N3O3 |
Peso molecular |
233.23 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
2,5-Piperazinedione, 3-(aminomethylene)-6-(4-hydroxyphenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



